molecular formula C15H26O3 B13802365 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- CAS No. 57967-72-3

1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel-

Cat. No.: B13802365
CAS No.: 57967-72-3
M. Wt: 254.36 g/mol
InChI Key: LTAWGWRPOGXHBD-DFBGVHRSSA-N
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Description

1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a single oxygen atom connecting two cyclic structures. The presence of multiple methyl groups and an acetate functional group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired spirocyclic structure. For instance, the use of Lewis acids as catalysts can facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated compounds.

    Substitution: Functional groups can be replaced with others under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The acetate group can also participate in esterification reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro(4.4)non-3-en-6-ol
  • 2,6,10,10-Tetramethyl-1-oxaspiro(4.5)dec-6-en-8-one
  • 6-(tert-Butyldimethylsilyloxy)-1-oxaspiro(4.4)non-3-en-2-one

Uniqueness

1-Oxaspiro(45)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- stands out due to its specific stereochemistry and functional groups

Properties

CAS No.

57967-72-3

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate

InChI

InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1

InChI Key

LTAWGWRPOGXHBD-DFBGVHRSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C

Canonical SMILES

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C

physical_description

Crystalline solid;  Fermented, earthy, spice-like aroma

solubility

Soluble in fats;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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